Cas no 2138099-13-3 (tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate)

Tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate is a specialized bicyclic amine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-hydroxypropylaminomethyl side chain. The Boc group enhances stability and facilitates selective deprotection in synthetic applications, while the hydroxyl and amine functionalities offer versatility for further modifications. Its rigid azabicyclo[2.2.1]heptane scaffold provides structural constraint, which can be advantageous in medicinal chemistry for optimizing binding affinity and selectivity. The compound is particularly useful as an intermediate in the synthesis of pharmacologically active molecules, where controlled functionalization and stereochemical precision are critical. Suitable for controlled reactions, it is commonly employed in peptide and heterocycle synthesis.
tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate structure
2138099-13-3 structure
Product name:tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate
CAS No:2138099-13-3
MF:C15H28N2O3
MW:284.394424438477
CID:5999637
PubChem ID:165500679

tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate
    • 2138099-13-3
    • tert-butyl 2-{[(2-hydroxypropyl)amino]methyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate
    • EN300-1178914
    • Inchi: 1S/C15H28N2O3/c1-10(18)8-16-9-11-7-12-5-6-13(11)17(12)14(19)20-15(2,3)4/h10-13,16,18H,5-9H2,1-4H3
    • InChI Key: IXPLHHZGKHXQFI-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1C2CCC1C(CNCC(C)O)C2)=O

Computed Properties

  • Exact Mass: 284.20999276g/mol
  • Monoisotopic Mass: 284.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 61.8Ų

tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1178914-100mg
tert-butyl 2-{[(2-hydroxypropyl)amino]methyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate
2138099-13-3
100mg
$1195.0 2023-10-03
Enamine
EN300-1178914-2500mg
tert-butyl 2-{[(2-hydroxypropyl)amino]methyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate
2138099-13-3
2500mg
$2660.0 2023-10-03
Enamine
EN300-1178914-5000mg
tert-butyl 2-{[(2-hydroxypropyl)amino]methyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate
2138099-13-3
5000mg
$3935.0 2023-10-03
Enamine
EN300-1178914-1000mg
tert-butyl 2-{[(2-hydroxypropyl)amino]methyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate
2138099-13-3
1000mg
$1357.0 2023-10-03
Enamine
EN300-1178914-1.0g
tert-butyl 2-{[(2-hydroxypropyl)amino]methyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate
2138099-13-3
1g
$0.0 2023-06-08
Enamine
EN300-1178914-50mg
tert-butyl 2-{[(2-hydroxypropyl)amino]methyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate
2138099-13-3
50mg
$1140.0 2023-10-03
Enamine
EN300-1178914-250mg
tert-butyl 2-{[(2-hydroxypropyl)amino]methyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate
2138099-13-3
250mg
$1249.0 2023-10-03
Enamine
EN300-1178914-500mg
tert-butyl 2-{[(2-hydroxypropyl)amino]methyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate
2138099-13-3
500mg
$1302.0 2023-10-03
Enamine
EN300-1178914-10000mg
tert-butyl 2-{[(2-hydroxypropyl)amino]methyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate
2138099-13-3
10000mg
$5837.0 2023-10-03

tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate Related Literature

Additional information on tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate

tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate: A Comprehensive Overview

The compound with CAS No. 2138099-13-3, commonly referred to as tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of bicyclic amines, which have gained significant attention in recent years due to their unique properties and potential in various fields such as pharmaceuticals, agrochemicals, and materials science.

The molecular structure of tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate is characterized by a bicyclo[2.2.1]heptane framework, which provides a rigid and stable backbone for the molecule. The presence of the tert-butyl group enhances the compound's hydrophobicity, making it suitable for applications where lipophilicity is desired. Additionally, the hydroxyl group in the 2-hydroxypropyl chain introduces hydrophilic properties, creating a balance between hydrophobic and hydrophilic regions within the molecule.

Recent studies have highlighted the potential of this compound in drug delivery systems due to its unique structural features. The combination of a rigid bicyclic framework and functional groups such as the amine and carboxylic acid moieties allows for versatile chemical modifications. Researchers have explored its use as a precursor for synthesizing bioactive molecules, including antibiotics and antiviral agents.

In the field of materials science, tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate has shown promise as a building block for advanced polymers and surfactants. Its ability to form stable complexes with metal ions has led to its investigation in catalytic applications, where it can act as a ligand in transition metal catalysts for various organic transformations.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bicyclic amine core followed by functionalization with the tert-butyl and hydroxypropyl groups. Recent advancements in asymmetric synthesis techniques have enabled the production of enantiomerically pure versions of this compound, which are valuable for chiral recognition studies and enantioselective catalysis.

From an environmental standpoint, researchers have been exploring the biodegradability and toxicity profiles of tert-butyl 2-{(2-hydroxypropyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate. Initial findings suggest that its degradation pathways are influenced by both microbial activity and abiotic factors, making it a subject of interest in green chemistry initiatives aimed at developing sustainable chemical processes.

In conclusion, CAS No. 2138099-13-3 represents a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in modern chemical research and development.

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